

Commercial Availability and Sourcing of 5,6-Dibromonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: **5,6-Dibromonicotinic acid**

Cat. No.: **B186771**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dibromonicotinic acid, a halogenated derivative of nicotinic acid, serves as a crucial building block in the synthesis of various biologically active compounds and novel chemical entities.^[1] Its utility in pharmaceutical and agrochemical research necessitates a clear understanding of its commercial availability, reliable suppliers, and appropriate analytical and synthesis methodologies. This technical guide provides an in-depth overview of the commercial landscape for **5,6-Dibromonicotinic acid** (CAS No. 29241-64-3), including a comparative summary of suppliers.^{[1][2][3]} Furthermore, it outlines generalized experimental protocols for its synthesis and analysis based on established methods for related compounds.

Commercial Availability and Suppliers

5,6-Dibromonicotinic acid is readily available from a number of chemical suppliers, typically with a purity of 98% or higher.^{[2][3][4]} It is primarily offered in research quantities, ranging from grams to kilograms. The compound is a solid at room temperature and should be stored accordingly.^[4]

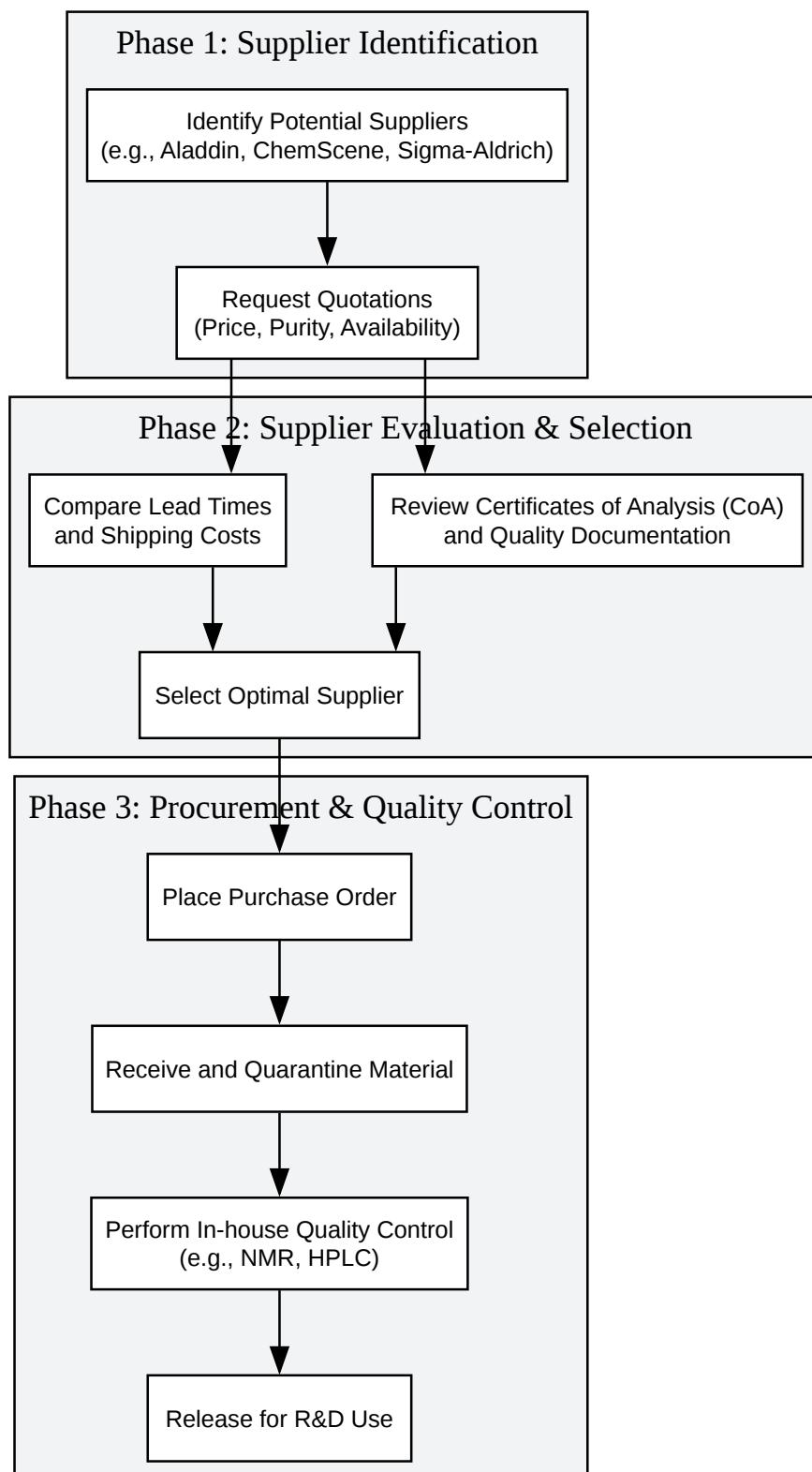
For researchers and drug development professionals, selecting a reliable supplier is critical to ensure the quality and timely delivery of starting materials. The following table summarizes key quantitative data for prominent suppliers of **5,6-Dibromonicotinic acid**.

Supplier	Product Name	CAS Number	Purity	Available Quantities	Price (USD)	Lead Time
Aladdin Scientific	5, 6-Dibromonicotinic acid	29241-64-3	min 98%	1 gram	\$49.99	5 days
ChemScape	5,6-Dibromonicotinic acid	29241-64-3	≥98%	Inquire	Inquire	Inquire
Sigma-Aldrich	5,6-Dibromonicotinic acid	29241-64-3	98%	Inquire	Inquire	Inquire
Smolecule	5,6-Dibromonicotinic acid	29241-64-3	Inquire	Inquire	Inquire	Inquire

Note: Pricing and lead times are subject to change and may vary based on quantity and location. It is recommended to contact the suppliers directly for the most current information.

Sourcing Workflow

The process of acquiring **5,6-Dibromonicotinic acid** for research and development can be streamlined by following a logical workflow. This involves identifying potential suppliers, evaluating them based on critical parameters, and proceeding with procurement and quality control.

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Caption: A logical workflow for sourcing **5,6-Dibromonicotinic acid**.

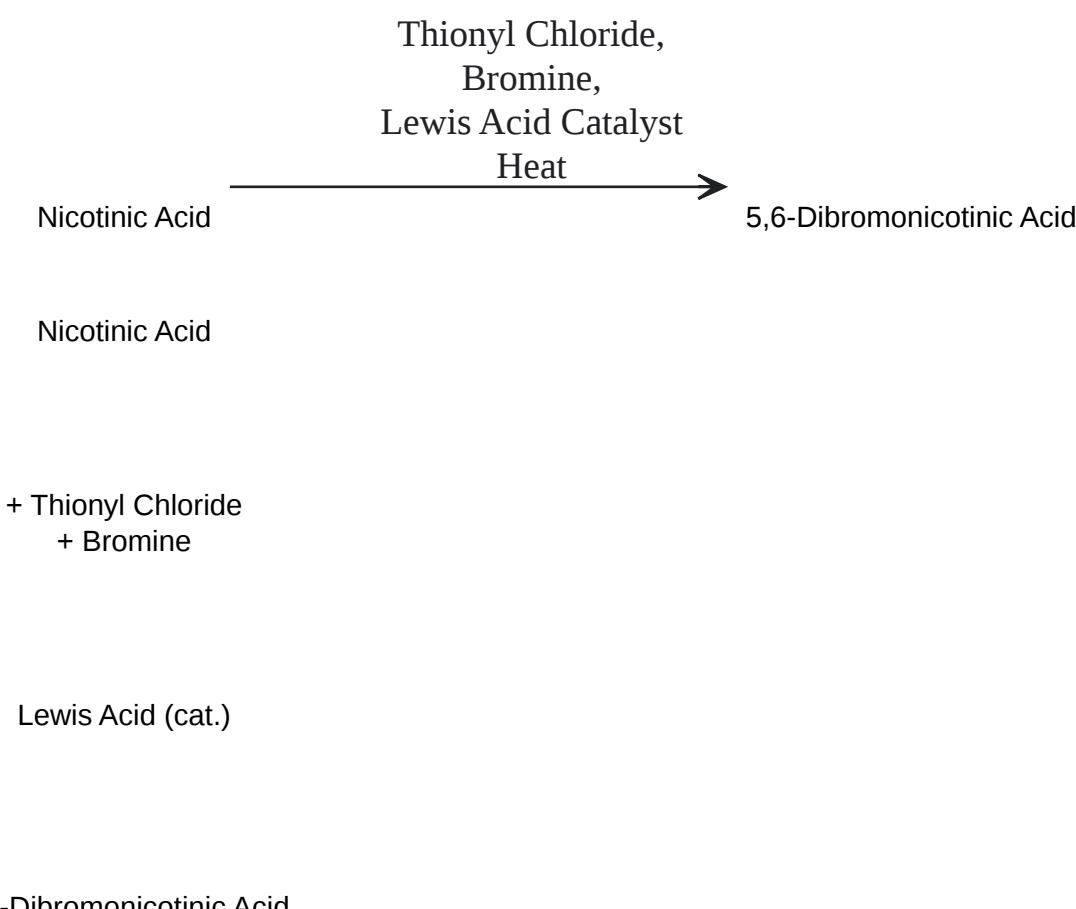
Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **5,6-Dibromonicotinic acid**. These protocols are based on established procedures for structurally related compounds and may require optimization for specific experimental conditions.

Synthesis of 5,6-Dibromonicotinic Acid

A common method for the synthesis of brominated nicotinic acids involves the direct bromination of nicotinic acid.^{[5][6]} The following protocol is a generalized procedure adapted from the synthesis of 5-bromonicotinic acid.^[6]

Reaction Scheme:



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Caption: General reaction scheme for the synthesis of **5,6-Dibromonicotinic acid**.

Materials and Reagents:

- Nicotinic acid
- Thionyl chloride
- Bromine
- Lewis acid catalyst (e.g., anhydrous FeCl_3 or AlCl_3)
- 4N Sodium hydroxide solution
- Ice

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine nicotinic acid and a catalytic amount of a Lewis acid.
- Carefully add thionyl chloride to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.
- Heat the mixture to approximately 70-80°C with stirring.
- Slowly add bromine to the reaction mixture through the dropping funnel over a period of 1-2 hours.
- After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).
- Distill off the excess thionyl chloride and bromine under reduced pressure.
- Cool the residue in an ice bath and carefully add a chilled 4N sodium hydroxide solution to adjust the pH to approximately 3.[6]
- The precipitate of **5,6-Dibromonicotinic acid** is then collected by vacuum filtration.
- Wash the solid with cold water and dry under vacuum.

- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

To ensure the identity and purity of **5,6-Dibromonicotinic acid**, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) should be employed.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are essential for structural confirmation. A general protocol for sample preparation and analysis is as follows:

Sample Preparation:

- Dissolve 5-10 mg of the **5,6-Dibromonicotinic acid** sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Analysis:

- Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
- The spectrum should be consistent with the structure of **5,6-Dibromonicotinic acid**, showing characteristic aromatic proton signals. Due to the substitution pattern, two distinct aromatic proton signals are expected.
- The chemical shifts, coupling constants, and integration of the peaks should be analyzed to confirm the structure.

¹³C NMR Analysis:

- Acquire a ¹³C NMR spectrum.
- The spectrum should show six distinct carbon signals corresponding to the pyridine ring and the carboxylic acid group.

HPLC is a powerful technique for assessing the purity of **5,6-Dibromonicotinic acid**. A general reverse-phase HPLC method is described below.

Instrumentation and Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[\[7\]](#)
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (e.g., 254 nm or 270 nm).
- Injection Volume: 10 μ L.

Procedure:

- Prepare a stock solution of **5,6-Dibromonicotinic acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
- Inject the sample onto the HPLC system.
- The purity is determined by the peak area percentage of the main component.

Conclusion

5,6-Dibromonicotinic acid is a commercially accessible and valuable reagent for researchers in drug discovery and chemical synthesis. By understanding the supplier landscape and employing appropriate synthesis and analytical protocols, scientists can confidently incorporate this building block into their research programs. The information provided in this guide serves as a foundational resource for the effective sourcing and utilization of **5,6-Dibromonicotinic acid**.

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